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Introduction

1-Methoxy-2-butanol (CAS No: 53778-73-7) is an ether alcohol with growing interest in
various scientific and industrial fields, including as a solvent and an intermediate in chemical
synthesis.[1] Its unique molecular structure, featuring both a methoxy group and a hydroxyl
group, imparts specific physicochemical properties that are crucial for its application,
particularly in the pharmaceutical and drug development sectors where understanding
thermodynamic parameters is essential for process design, reaction optimization, and safety
assessments.

This technical guide provides an in-depth overview of the core thermodynamic parameters of 1-
Methoxy-2-butanol. Due to a scarcity of direct experimental data for this specific compound,
this guide presents values estimated through the reliable Joback group contribution method
and outlines the standard experimental protocols for the determination of these properties.

Core Thermodynamic and Physical Properties

The thermodynamic and physical properties of 1-Methoxy-2-butanol are summarized in the
tables below. It is important to note that while some physical properties have been
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experimentally determined, the core thermodynamic parameters are largely based on
computational estimations.

Table 1: General and Physical Properties of 1-Methoxy-2-butanol

Property Value Source
Molecular Formula C5H1202 [1]
Molecular Weight 104.15 g/mol [1]
Boiling Point 133-135 °C

Density 0.906 g/mL at 25 °C

Refractive Index n20/D 1.412

Flash Point 39 °C (closed cup)

Table 2: Estimated Thermodynamic Parameters of 1-Methoxy-2-butanol (Joback Method)

Thermodynamic Parameter Estimated Value Unit

Gibbs Free Energy of

] -253.04 kJ/mol
Formation
Heat of Vaporization 45.42 kJ/mol
Critical Temperature 593.40 K

Note: The values in Table 2 are calculated using the Joback group contribution method and
should be considered as estimates in the absence of experimental data.

Experimental Protocols for Determination of
Thermodynamic Parameters

The following sections detail the standard experimental methodologies for determining the key
thermodynamic properties of organic compounds like 1-Methoxy-2-butanol.
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Enthalpy of Formation (AHf°)

The standard enthalpy of formation is typically determined experimentally through combustion

calorimetry.

Methodology:

Sample Preparation: A precisely weighed sample of high-purity 1-Methoxy-2-butanol is
placed in a crucible within a combustion bomb.

Combustion: The bomb is filled with high-pressure oxygen and the sample is ignited. The
complete combustion of the organic compound results in the formation of carbon dioxide and
water.

Temperature Measurement: The heat released during combustion is absorbed by a
surrounding water bath (calorimeter), and the temperature change is meticulously measured.

Calculation: The heat of combustion is calculated from the temperature change and the
known heat capacity of the calorimeter.

Enthalpy of Formation Calculation: Using Hess's Law, the standard enthalpy of formation of
1-Methoxy-2-butanol can be calculated from its heat of combustion and the known standard
enthalpies of formation of the combustion products (CO2 and H20).

Specific Heat Capacity (Cp)

The specific heat capacity of a liquid can be determined using various calorimetric techniques,

with Differential Scanning Calorimetry (DSC) being a common and accurate method.

Methodology:

Sample and Reference Pans: A small, accurately weighed sample of 1-Methoxy-2-butanol
is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

Heating Program: The sample and reference pans are placed in the DSC instrument and
subjected to a controlled temperature program, typically a linear heating rate.
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Heat Flow Measurement: The DSC measures the difference in heat flow required to increase
the temperature of the sample and the reference at the same rate.

Calibration: The instrument is calibrated using a standard material with a known heat
capacity, such as sapphire.

Calculation: The specific heat capacity of the sample is calculated by comparing its heat flow
signal to that of the calibrant.

Standard Molar Entropy (S°)

The standard molar entropy of a substance is typically determined from heat capacity

measurements at very low temperatures, extending down to near absolute zero, using

adiabatic calorimetry.

Methodology:

Low-Temperature Calorimetry: A sample of 1-Methoxy-2-butanol is cooled to a very low
temperature (approaching 0 K).

Heat Capacity Measurement: The heat capacity of the solid is measured as a function of
temperature by introducing small, known amounts of heat and measuring the resulting
temperature increase.

Phase Transitions: The enthalpy of any phase transitions (e.g., solid-solid, solid-liquid) is
measured.

Integration: The third law of thermodynamics states that the entropy of a perfect crystal at
absolute zero is zero. The standard molar entropy at a given temperature (e.g., 298.15 K) is
then calculated by integrating the heat capacity divided by the temperature (Cp/T) from 0 K
to the desired temperature, and adding the entropy changes associated with any phase
transitions.

Synthesis and Potential Metabolic Pathways
Synthesis Workflow
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1-Methoxy-2-butanol is commonly synthesized via the alcoholysis of butylene oxide with
methanol in the presence of a catalyst.[1] This process involves the nucleophilic ring-opening of

the epoxide.

Butylene Oxide

Nucleophilic
Ring-Opening

1-Methoxy-2-butanol

Methanol
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Synthesis of 1-Methoxy-2-butanol

Potential Metabolic Pathway

For drug development professionals, understanding the metabolic fate of a compound is
critical. While specific metabolic studies on 1-Methoxy-2-butanol are not readily available, the
metabolism of similar alkoxy alcohols and ethers is known to be mediated by the cytochrome
P450 (CYP) enzyme system.[2][3][4] The following diagram illustrates a plausible metabolic
pathway.
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Cytochrome P450 L ! Y . Oxidation Product ~ Conjugation .
(yet.g. CYP2EL) | 1-Methoxy-2-butanol "1 (e.g., Ketone/Aldehyde) | (e.g., Glucuronidation) Excreted Metabolite

Click to download full resolution via product page

Plausible Metabolic Pathway of 1-Methoxy-2-butanol
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Conclusion

This technical guide has provided a summary of the available thermodynamic and physical
data for 1-Methoxy-2-butanol. While experimentally determined core thermodynamic
parameters are currently lacking in the public domain, estimated values from the Joback
method offer a valuable starting point for researchers and scientists. The outlined experimental
protocols provide a clear framework for the future determination of these crucial properties.
Furthermore, the illustrated synthesis workflow and potential metabolic pathway offer valuable
insights for professionals in drug development and chemical synthesis. As the applications of 1-
Methoxy-2-butanol expand, further experimental investigation into its thermodynamic
properties is warranted to refine our understanding and enhance its utility in various scientific
disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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